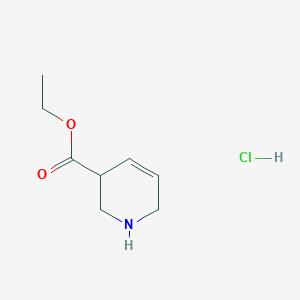

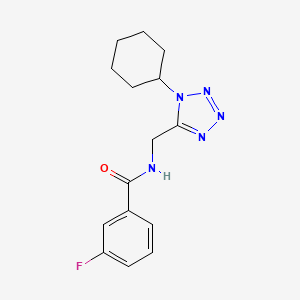

![molecular formula C18H15ClN2O4 B2737443 [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate CAS No. 742093-94-3](/img/structure/B2737443.png)

[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid. This compound is an important pharmacophore and is a part of many pharmaceuticals and therapeutic drugs .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves two steps. The first step is the construction of a benzene ring containing 1-2 diamino groups. This is followed by a ring closure to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

Benzimidazole contains a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .Chemical Reactions Analysis

Benzimidazole and its derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Agricultural Applications : Benzimidazole derivatives like Carbendazim (MBC) have been used in agriculture for the control of fungal diseases. Solid lipid nanoparticles and polymeric nanocapsules containing these compounds offer advantages like improved release profiles, reduced environmental toxicity, and enhanced efficiency in plant disease treatment (Campos et al., 2015).

Corrosion Inhibition : Benzimidazole derivatives have shown effectiveness as corrosion inhibitors in acidic environments. These compounds, including 2-aminobenzimidazole and others, exhibit significant inhibition of iron corrosion, suggesting their potential use in industrial and construction applications (Khaled, 2003).

Biological and Pharmacological Activities : Benzimidazoles play a crucial role as therapeutic agents. They exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. The versatility of benzimidazole derivatives makes them significant in the field of medicinal chemistry (Salahuddin et al., 2017).

Antimicrobial Activity : Studies have synthesized and evaluated benzimidazole derivatives for their antimicrobial activity, demonstrating effectiveness against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents (Salahuddin et al., 2017).

Environmental Impact : Benzimidazoles, including parabens, have been studied for their occurrence, fate, and behavior in aquatic environments. These compounds, widely used in consumer products, are often present in water bodies and sediments, raising concerns about their environmental impact and the need for further study (Haman et al., 2015).

作用機序

Safety and Hazards

As with any chemical compound, the safety and hazards of benzimidazole and its derivatives depend on their specific chemical structure. Some benzimidazole derivatives are used as therapeutic agents in the treatment of various diseases , but others may have toxic effects. Always refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information.

将来の方向性

特性

IUPAC Name |

[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c19-14-5-6-15-16(9-14)21(7-8-22)17(20-15)11-25-18(24)13-3-1-12(10-23)2-4-13/h1-6,9-10,22H,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJMDKFSGDYYRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)OCC2=NC3=C(N2CCO)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B2737362.png)

![(Z)-ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B2737363.png)

![Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate](/img/structure/B2737375.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2737378.png)

![7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2737382.png)

![3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2737383.png)